molecular formula C9H4ClF5N2 B1294851 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole CAS No. 58457-67-3

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole

Cat. No.: B1294851
CAS No.: 58457-67-3
M. Wt: 270.58 g/mol
InChI Key: HHNGOBUJWGLZRV-UHFFFAOYSA-N
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Description

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Biochemical Analysis

Biochemical Properties

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s structure allows it to form stable complexes with metal ions, which can act as cofactors in enzymatic reactions. For instance, it has been observed to interact with cytochrome P450 enzymes, influencing their catalytic activity. Additionally, this compound can bind to specific protein receptors, modulating their function and affecting downstream signaling pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cell lines, this compound has demonstrated the ability to inhibit cell proliferation and induce apoptosis. This is achieved through the modulation of key signaling pathways such as the MAPK/ERK and PI3K/Akt pathways . Furthermore, the compound affects gene expression by upregulating or downregulating specific genes involved in cell cycle regulation and apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is its ability to bind to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, the compound can inhibit the activity of certain kinases by binding to their active sites, preventing substrate phosphorylation. Additionally, this compound can modulate gene expression by interacting with transcription factors, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various experimental conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to cumulative effects on cellular function, such as sustained inhibition of cell proliferation and induction of apoptosis in in vitro studies .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound exhibits therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These dosage-dependent effects highlight the importance of determining the optimal therapeutic window for the compound’s use in preclinical and clinical studies .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of this compound in the bloodstream, affecting its bioavailability and pharmacokinetics .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. For instance, the presence of a nuclear localization signal (NLS) can direct this compound to the nucleus, where it can interact with nuclear receptors and transcription factors, modulating gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole typically involves the halogenation of benzimidazole derivatives. One common method is the direct chlorination of 2-(perfluoroethyl)-1H-benzo[d]imidazole using reagents such as sodium hypochlorite or N-chlorosuccinimide. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Another method involves the photochemical cleavage of imidazolediazonium fluoroborates, where the diazonium salt is irradiated with a mercury lamp to replace the diazo group with a chlorine atom .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide.

    Reduction Reactions: Reduction of the benzimidazole ring can be achieved using reducing agents like sodium borohydride.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents such as dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide in the presence of a catalyst like acetic acid.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products Formed

    Substitution: Formation of 5-azido-2-(perfluoroethyl)-1H-benzo[d]imidazole or 5-thiocyanato-2-(perfluoroethyl)-1H-benzo[d]imidazole.

    Oxidation: Formation of this compound N-oxide.

    Reduction: Formation of reduced benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    2-(Perfluoroethyl)-1H-benzo[d]imidazole: Lacks the chlorine atom, resulting in different chemical reactivity and biological activity.

    5-Bromo-2-(perfluoroethyl)-1H-benzo[d]imidazole: Similar structure but with a bromine atom instead of chlorine, which may affect its electronic properties and reactivity.

    5-Chloro-1H-benzo[d]imidazole: Lacks the perfluoroethyl group, leading to different chemical and biological properties.

Uniqueness

5-Chloro-2-(perfluoroethyl)-1H-benzo[d]imidazole is unique due to the presence of both the chlorine atom and the perfluoroethyl group. This combination enhances its chemical stability, electronic properties, and biological activity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

6-chloro-2-(1,1,2,2,2-pentafluoroethyl)-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4ClF5N2/c10-4-1-2-5-6(3-4)17-7(16-5)8(11,12)9(13,14)15/h1-3H,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHNGOBUJWGLZRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=N2)C(C(F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4ClF5N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20207155
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58457-67-3
Record name Benzimidazole, 5(or 6)-chloro-2-pentafluoroethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058457673
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Chloro-2-pentafluoroethylbenzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20207155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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